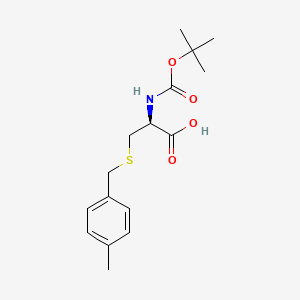

Boc-D-Cys(pMeBzl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Boc-D-Cys(pMeBzl)-OL” is a compound with the molecular formula C16H25NO3S . It is also known by its IUPAC name, tert-butyl N-[(2S)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate . The compound has a molecular weight of 311.4 g/mol .

Synthesis Analysis

While specific synthesis methods for “Boc-D-Cys(pMeBzl)-OL” were not found in the search results, it is known that Boc-D-Cys reagents have been used for the derivatization of amino acids .

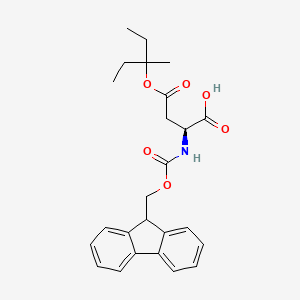

Molecular Structure Analysis

The compound has a complex structure that includes a tert-butyl group, a carbamate group, and a sulfanyl group attached to a 4-methylbenzyl group . The InChI string for the compound is InChI=1S/C16H25NO3S/c1-12-5-7-13 (8-6-12)10-21-11-14 (9-18)17-15 (19)20-16 (2,3)4/h5-8,14,18H,9-11H2,1-4H3, (H,17,19)/t14-/m0/s1 .

Chemical Reactions Analysis

“Boc-D-Cys(pMeBzl)-OL” has been used in the derivatization of amino acids for high-performance liquid chromatographic (HPLC) analysis . The compound reacts with amino acids to form derivatives that can be separated and analyzed using HPLC .

Physical And Chemical Properties Analysis

“Boc-D-Cys(pMeBzl)-OL” has several computed properties. It has a molecular weight of 311.4 g/mol, an XLogP3-AA value of 2.8, two hydrogen bond donors, four hydrogen bond acceptors, and eight rotatable bonds . Its exact mass and monoisotopic mass are both 311.15551483 g/mol . The compound has a topological polar surface area of 83.9 Ų .

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

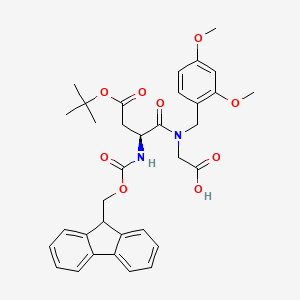

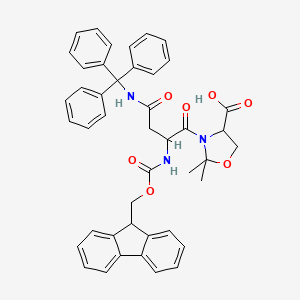

“Boc-D-Cys(pMeBzl)-OH” ist eine Art geschützte Aminosäure, die häufig in der Peptidsynthese verwendet wird {svg_1}. Die Boc-Gruppe (tert-Butyloxycarbonyl) dient zum Schutz der Aminogruppe, während die pMeBzl-Gruppe (para-Methylbenzyl) zum Schutz der Thiolgruppe des Cysteinrests verwendet wird. Dadurch können selektive Reaktionen an anderen Stellen im Peptid stattfinden, ohne diese funktionellen Gruppen zu beeinflussen {svg_2}.

Proteinwissenschaft

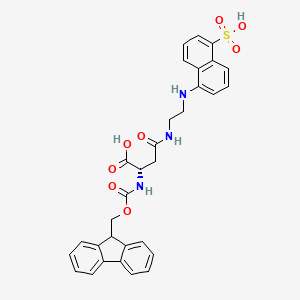

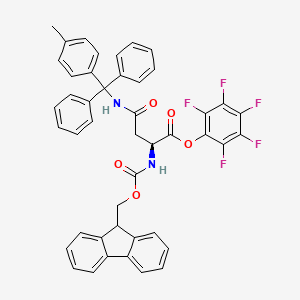

Die Verwendung von Schutzgruppen wie denen in “this compound” hat in den letzten Jahrzehnten eine große Bandbreite an Peptid- und Proteinchemie ermöglicht {svg_3}. Es wurden ausgeklügelte Strategien für die Schutz- und anschließende Entschützung von Cystein entwickelt, die die Synthese komplexer disulfidreicher Peptide, die Semisynthese von Proteinen und die Peptid-/Proteinmarkierung in vitro und in vivo erleichtern {svg_4}.

Arzneimittelentwicklung

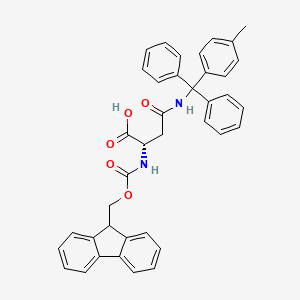

Geschützte Aminosäuren wie “this compound” werden häufig bei der Entwicklung neuer Arzneimittel verwendet {svg_5}. Sie können zur Herstellung einer Vielzahl von Peptiden verwendet werden, die therapeutische Wirkungen haben können. Beispielsweise können sie verwendet werden, um ein Peptid zu erzeugen, das an einen bestimmten Rezeptor im Körper binden kann und eine therapeutische Reaktion auslöst {svg_6}.

Forschung und Laboranwendung

“this compound” ist ein Laborprodukt, das nur für Forschungszwecke bestimmt ist {svg_7}. Es wird in verschiedenen Forschungsumgebungen verwendet, darunter Universitäten, Pharmaunternehmen und andere wissenschaftliche Einrichtungen {svg_8}.

Organische Synthese

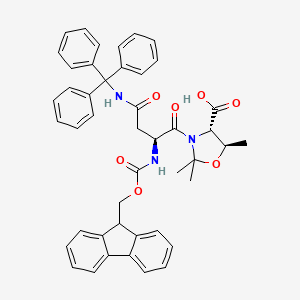

“this compound” kann auch in der organischen Synthese verwendet werden {svg_9}. Die Boc-Gruppe lässt sich leicht unter sauren Bedingungen entfernen, wodurch sie in der Synthese komplexer organischer Moleküle nützlich ist {svg_10}.

Biokonjugation

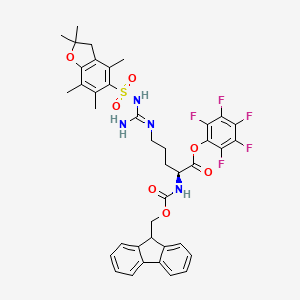

“this compound” kann in der Biokonjugation verwendet werden, einem Prozess, bei dem ein kleines Molekül, ein Biomolekül oder eine andere Einheit an ein Biomolekül von Interesse gekoppelt wird {svg_11}. Dies kann in einer Vielzahl von Anwendungen nützlich sein, darunter die Arzneimittelverabreichung, die Bildgebung und die Herstellung von Biosensoren {svg_12}.

Zukünftige Richtungen

The future directions for “Boc-D-Cys(pMeBzl)-OL” are not specified in the search results. However, given its use in the derivatization of amino acids for HPLC analysis , it may find further applications in analytical chemistry and biochemistry.

Wirkmechanismus

Target of Action

Boc-D-Cys(pMeBzl)-OH, also known as Boc-S-4-methylbenzyl-D-cysteine, is a derivative of the amino acid cysteine . It is primarily used in peptide and protein synthesis . The primary targets of this compound are the amino acids in peptides and proteins that it helps to synthesize .

Mode of Action

The compound works by protecting the cysteine thiol group during peptide synthesis . This protection allows for the synthesis of complex disulfide-rich peptides and proteins . The compound is then removed (deprotected) to reveal the cysteine thiol group, allowing it to participate in the formation of disulfide bonds .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathways involved in peptide and protein synthesis . By protecting the cysteine thiol group, it facilitates the synthesis of complex peptides and proteins, including those with multiple disulfide bonds . These proteins can then participate in a variety of biological processes, depending on their specific structures and functions .

Result of Action

The primary result of the action of this compound is the successful synthesis of complex peptides and proteins . By protecting the cysteine thiol group, it allows these molecules to be synthesized without unwanted side reactions . Once the compound is removed, the resulting peptides and proteins can participate in various biological processes .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence its efficacy and stability. For example, the compound is typically stored at 2-8°C . .

Eigenschaften

IUPAC Name |

(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNVVZWSABRKAL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.